molecular formula C12H12N2O3 B3138110 6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid CAS No. 446275-91-8

6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Cat. No.: B3138110
CAS No.: 446275-91-8
M. Wt: 232.23 g/mol
InChI Key: KQYYDIRBSOVKSK-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (CAS: 446275-91-8) is a tetrahydropyrimidine derivative characterized by a 4-methylphenyl substituent at the 6-position and a carboxylic acid group at the 4-position.

Properties

IUPAC Name

4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)9-6-10(11(15)16)14-12(17)13-9/h2-6,9H,1H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYYDIRBSOVKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151377
Record name 1,2,3,6-Tetrahydro-6-(4-methylphenyl)-2-oxo-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446275-91-8
Record name 1,2,3,6-Tetrahydro-6-(4-methylphenyl)-2-oxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446275-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-6-(4-methylphenyl)-2-oxo-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of benz

Biological Activity

6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer effects based on various studies.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 299949-24-9

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antibacterial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antibacterial properties. A study evaluating various pyrimidine derivatives found that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effective activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the structure and substituents present on the pyrimidine ring .

Antifungal Activity

In addition to antibacterial properties, some studies have indicated antifungal activity against common pathogens such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death. The compound's efficacy was assessed using standard antifungal susceptibility testing methods .

Anticancer Activity

Recent investigations into the anticancer potential of pyrimidine derivatives have yielded promising results. A specific study highlighted that this compound exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

StudyOrganism/Cell TypeActivityMIC/IC50
E. coliAntibacterial50 µg/mL
C. albicansAntifungal100 µg/mL
Breast Cancer CellsAnticancerIC50 20 µM

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : In fungi, it disrupts membrane integrity leading to leakage of cellular contents.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways which lead to programmed cell death.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that the compound exhibits significant antimicrobial properties against a range of pathogens. Research has shown that derivatives of pyrimidine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. This suggests a mechanism that may involve the modulation of cell signaling pathways related to growth and survival .
  • Anti-inflammatory Effects
    • Research indicates that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity
    • The compound has been evaluated for its pesticidal properties. Preliminary studies suggest that it can act as an effective pesticide against certain agricultural pests, potentially offering a less toxic alternative to conventional pesticides .
  • Herbicide Development
    • There is ongoing research into the use of pyrimidine derivatives as herbicides. The compound's structure allows for modifications that could enhance its efficacy against specific weeds while minimizing environmental impact .

Materials Science Applications

  • Polymer Chemistry
    • The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its ability to participate in polymerization reactions opens avenues for creating materials with specific mechanical and thermal characteristics .
  • Nanotechnology
    • Research is being conducted on incorporating the compound into nanomaterials for drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it a promising candidate for enhancing the efficacy of therapeutic agents .

Case Studies

Study FocusFindingsReference
Antimicrobial EffectsDemonstrated effectiveness against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages
Pesticidal ActivityEffective against aphids with low toxicity to beneficial insects
Polymer SynthesisCreated thermally stable polymers with enhanced tensile strength

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

The pharmacological profile of tetrahydropyrimidine derivatives is highly dependent on substituents at the 4- and 6-positions. Key analogues include:

Compound Name Substituent at 6-Position Key Pharmacological Activities Reference CAS/Evidence
6-(4-Methylphenyl) derivative 4-Methylphenyl Potential enzyme inhibition 446275-91-8
6-(4-Hydroxyphenyl) derivative 4-Hydroxyphenyl Antimicrobial, anti-inflammatory 400073-94-1
6-(2,4-Dichlorophenyl) derivative 2,4-Dichlorophenyl Research reagent (commercial use) 439095-06-4
6-(5-Chloro-2-hydroxyphenyl) derivative 5-Chloro-2-hydroxyphenyl Not specified (structural interest) 21585-16-0

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group (electron-donating) in the target compound may reduce carboxylic acid acidity compared to chloro- or hydroxy-substituted analogues, as electron-withdrawing groups enhance acidity .

Anticancer Activity Comparison

Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives (e.g., compounds 4e–4h) demonstrated IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells, comparable to tamoxifen .

Enzyme Inhibition and Receptor Binding

Tetrahydropyrimidinecarboxylic acids are known inhibitors of enzymes like dihydrofolate reductase (DHFR) and melanin-concentrating hormone receptor 1 (MCHR1). For example:

  • MCHR1 Antagonists: Analogues with 3,4-difluorophenyl and methoxymethyl groups (e.g., FE@SNAP) showed sub-nanomolar binding affinities, attributed to fluorine’s electronegativity and methoxy’s hydrogen-bonding capacity . The methylphenyl derivative may exhibit weaker binding due to the lack of polar substituents.

Acidity and Solubility

The carboxylic acid group’s pKa is influenced by substituents:

  • 4-Pyrimidinecarboxylic acid : pKa ~2.5 (unsubstituted).
  • 6-Hydroxy-4-pyrimidinecarboxylic acid : pKa ~3.0 due to intramolecular hydrogen bonding .
  • 6-(4-Methylphenyl) derivative : Expected pKa ~2.8–3.2, balancing methyl’s electron-donating effect and aromatic stabilization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of a substituted aldehyde (e.g., 4-methylbenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea derivatives under acidic conditions. Cyclization and subsequent hydrolysis of the ester group yield the carboxylic acid moiety. Reaction optimization may involve catalysts like HCl or Lewis acids (e.g., ZnCl₂) and solvents such as ethanol or toluene .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization or column chromatography.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C): Confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the tetrahydro pyrimidine ring).
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions, as demonstrated for structurally related dihydropyrimidines .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data in assays involving this compound?

  • Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay-specific conditions.

  • Step 1 : Reassess compound purity via HPLC or elemental analysis (e.g., discrepancies in antimicrobial assays could stem from unreacted starting materials) .
  • Step 2 : Perform enantiomeric resolution (if applicable) using chiral chromatography to isolate active stereoisomers.
  • Step 3 : Validate biological activity across multiple cell lines or enzymatic assays, comparing results with structurally analogous compounds (e.g., chlorophenyl or trifluoromethyl derivatives) .

Q. How does the electronic nature of the 4-methylphenyl substituent influence the compound’s reactivity in catalytic transformations?

  • Methodological Answer : The electron-donating methyl group enhances aromatic stability, potentially affecting:

  • Electrophilic substitution : Para-methyl groups direct further substitutions to ortho/para positions in cross-coupling reactions.
  • Metal coordination : The pyrimidine ring’s nitrogen atoms may act as ligands for transition metals (e.g., Pd or Cu), enabling C–H activation or cycloaddition reactions. Computational studies (DFT) can map electron density distributions to predict reactive sites .

Q. What are the challenges in achieving regioselective functionalization of the tetrahydro pyrimidine core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : Bulky substituents at the 4-position (e.g., phenyl groups) may block functionalization at adjacent positions.
  • Electronic effects : The 2-oxo group activates the C5 position for nucleophilic attacks. Use directing groups (e.g., boronic esters) or protective strategies (e.g., silylation of NH groups) to control reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Reactant of Route 2
6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

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